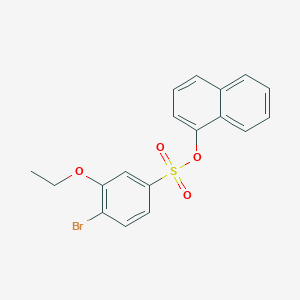![molecular formula C13H19F3N4 B12267849 N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12267849.png)
N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a piperidine moiety, which is further modified with trifluoroethyl and dimethyl groups. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity starting materials and stringent reaction conditions is crucial to minimize impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylpyrimidin-2-amine: Lacks the piperidine and trifluoroethyl groups, resulting in different chemical and biological properties.
5-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.
N,N-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]amine: Contains the piperidine and trifluoroethyl groups but lacks the pyrimidine ring, leading to distinct properties.
Uniqueness
N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer a balance of hydrophilic and lipophilic properties
Propriétés
Formule moléculaire |
C13H19F3N4 |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H19F3N4/c1-10-6-17-12(18-7-10)19(2)11-4-3-5-20(8-11)9-13(14,15)16/h6-7,11H,3-5,8-9H2,1-2H3 |
Clé InChI |
WBUQAJIXADRZOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12267766.png)
![4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267767.png)
![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267774.png)
![4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267775.png)
![4-(6-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267780.png)
![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267790.png)

![4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267796.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B12267802.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12267820.png)
![5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12267826.png)
![N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12267834.png)
![4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B12267840.png)
